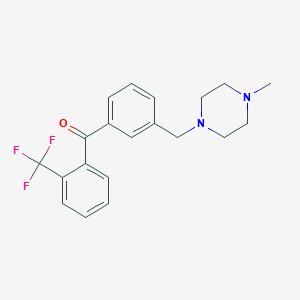

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues from corresponding benzazoles . Similarly, thioureas were synthesized using reactions of isothiocyanates with amines in dry solvents . These methods suggest that the synthesis of "3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone" would likely involve a multi-step reaction, possibly starting with a benzophenone precursor, followed by the introduction of a piperazine moiety and a trifluoromethyl group.

Molecular Structure Analysis

The molecular structure and conformational stability of compounds with piperazine rings and other substituents have been studied using ab initio Hartree-Fock and density functional theory (DFT) . These studies reveal that such compounds can exhibit multiple stable conformers with different torsional angles, and the most stable conformer is often determined by the steric and electronic effects of the substituents.

Chemical Reactions Analysis

The papers do not provide specific reactions for "3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone," but they do discuss the reactivity of similar compounds. For instance, benzoxazole and benzothiazole derivatives have been shown to be sensitive to pH changes and can act as fluorescent probes for metal cations . This suggests that the compound may also participate in chemical reactions that are sensitive to environmental changes, such as pH or the presence of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, Raman, NMR, and mass spectrometry . These compounds exhibit specific vibrational spectra that can be influenced by intermolecular interactions, such as hydrogen bonding. Quantum chemical calculations complement these experimental techniques to provide a detailed understanding of the vibrational spectral characteristics . It can be inferred that "3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone" would also have distinct spectroscopic features that could be analyzed similarly.

Wissenschaftliche Forschungsanwendungen

Environmental Analysis

- Detection in Human Milk : A study by Ye et al. (2008) developed an automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring various environmental phenols, including 2-hydroxy-4-methoxybenzophenone (BP-3), in human milk. This research is significant for understanding the environmental exposure of infants to these compounds through breast milk.

Chemistry and Synthesis

- Chemoselective Arylation : Okamoto et al. (2010) focused on the CF3 group in 4-trifluoromethylbenzoyl chloride, exploring its efficient diarylation and conversion into a diarylhydroxymethyl group. The study, titled “AlCl3-mediated Defluorinative Diarylhydroxylation Transformation of CF3”, contributes to the field of synthetic organic chemistry by showing the selective arylation of chlorocarbonyl and trifluoromethyl groups attached to aromatic rings.

Biochemistry and Pharmacology

- Metabolism and Endocrine-Disrupting Activity : Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity. The paper, “Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity”, provides insight into the environmental and health impacts of common sunscreen components.

Photophysical Studies

- Photochemistry of Related Compounds : The research by Plíštil et al. (2006) on “Photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate” offers insights into the photophysical properties and reactions of compounds related to 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, particularly in the context of synthetic organic chemistry.

Central Nervous System Activity

- CNS Active Derivatives : Hirai et al. (1982) explored amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, showing potential CNS activities. The study, “Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones”, highlights the pharmacological potential of benzophenone derivatives.

Environmental Microbiology

- Biodegradation of Related Compounds : Topp and Akhtar (1991) identified and characterized a Pseudomonas strain capable of metabolizing phenoxybenzoates, as discussed in the paper, “Identification and Characterization of a Pseudomonas Strain Capable of Metabolizing Phenoxybenzoates”. This research is crucial for understanding the environmental degradation of certain chemical compounds.

These studies collectively provide a comprehensive view of the scientific research applications of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, covering aspects from environmental analysis and chemistry to biochemistry, photophysics, pharmacology, and environmental microbiology.

The scientific research applications of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone are diverse, spanning various fields. Here are some key findings:

Environmental Monitoring and Human Health : A study developed a sensitive method for measuring concentrations of various environmental phenols, including 2-hydroxy-4-methoxybenzophenone (BP-3), in human milk. This research highlights the importance of monitoring such compounds due to their potential risk to human health, especially in breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).

Chemical Synthesis and Transformation : A study focused on the chemoselective arylation of the CF3 group in 4-trifluoromethylbenzoyl chloride, converting it into a diarylhydroxymethyl group. This research provides insights into the chemical transformations of benzophenone derivatives (Okamoto, Kumeda, & Yonezawa, 2010).

Endocrine Disruption Studies : Benzophenone-3 (BP-3), commonly used in sunscreens, was studied for its metabolism in rat and human liver microsomes. The study provides crucial insights into its estrogenic and anti-androgenic activities, which are vital for understanding the endocrine-disrupting potential of such compounds (Watanabe et al., 2015).

Photoreactions in Organic Chemistry : Research on the photochemistry of related benzophenone derivatives has revealed unique photoreactions that could be applied in synthetic organic chemistry. These studies are crucial for understanding the behavior of benzophenone compounds under different conditions (Plíštil et al., 2006).

Pharmacological Activities : Amino acid amide derivatives of triazolylbenzophenones were synthesized and evaluated for their central nervous system (CNS) activities. This research contributes to the understanding of benzophenone derivatives in pharmacological applications (Hirai et al., 1982).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

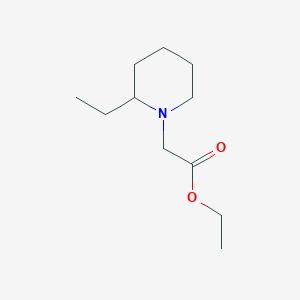

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-4-6-16(13-15)19(26)17-7-2-3-8-18(17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQYUBFDTXCRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643438 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone | |

CAS RN |

898789-01-0 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)